molecular formula C18H14ClN5O2S2 B11264942 N1-(3-chlorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(3-chlorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11264942
M. Wt: 431.9 g/mol
InChI Key: GOPZGMNLFZNMBB-UHFFFAOYSA-N
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Description

N’-(3-CHLOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a triazolo-thiazole moiety, which is known for its diverse pharmacological activities

Preparation Methods

The synthesis of N’-(3-CHLOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazolo-thiazole core through cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, thiourea, and various chlorinating agents. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

N’-(3-CHLOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups or carbonyl functionalities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional heterocyclic rings, enhancing the compound’s structural complexity.

Scientific Research Applications

N’-(3-CHLOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.

    Medicine: Due to its pharmacological activities, it is studied for its potential therapeutic applications in treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-CHLOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The triazolo-thiazole moiety is known to interact with enzymes and receptors, leading to the inhibition of their activity. This interaction can result in the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

N’-(3-CHLOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolo-thiazole core but differ in their substituents, leading to variations in their biological activities.

    Thiazole derivatives: These compounds have a thiazole ring and exhibit diverse pharmacological properties, similar to the triazolo-thiazole moiety.

    Thiophene derivatives: Compounds containing a thiophene ring are known for their biological activities and are often used in drug development.

Properties

Molecular Formula

C18H14ClN5O2S2

Molecular Weight

431.9 g/mol

IUPAC Name

N'-(3-chlorophenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide

InChI

InChI=1S/C18H14ClN5O2S2/c19-11-3-1-4-12(9-11)21-17(26)16(25)20-7-6-13-10-28-18-22-15(23-24(13)18)14-5-2-8-27-14/h1-5,8-10H,6-7H2,(H,20,25)(H,21,26)

InChI Key

GOPZGMNLFZNMBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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